2,5-Dimethyl-1-(4-methylpyridin-2-YL)-1H-pyrrole-3-carbaldehyde

Polymer Chemistry Monomer Synthesis PVC Additives

Researchers requiring pyrrole-3-carbaldehydes with predictable regiochemistry often encounter analogs that crosslink or generate regioisomeric mixtures due to unprotected α-positions. This compound eliminates that risk. • 2,5-Dimethyl groups block both pyrrole α-sites, confining reactivity exclusively to the 3-carbaldehyde for clean Knoevenagel condensations, Schiff-base formations, and copolymerizations. • The 4-methylpyridin-2-yl N-substituent supplies a basic pyridine nitrogen for metal coordination, salt formation, or hydrogen bonding-absent in phenyl analogs. • LogP 2.61 and three HBA sites place the scaffold within CNS drug-like chemical space, while solubility in ethanol and dichloromethane supports solution-phase protocols.

Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
CAS No. 445428-51-3
Cat. No. B1298195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethyl-1-(4-methylpyridin-2-YL)-1H-pyrrole-3-carbaldehyde
CAS445428-51-3
Molecular FormulaC13H14N2O
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1)N2C(=CC(=C2C)C=O)C
InChIInChI=1S/C13H14N2O/c1-9-4-5-14-13(6-9)15-10(2)7-12(8-16)11(15)3/h4-8H,1-3H3
InChIKeyPIGJZPZYWKFDBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Structural Baseline


2,5-Dimethyl-1-(4-methylpyridin-2-yl)-1H-pyrrole-3-carbaldehyde (CAS 445428-51-3) is a heterocyclic aromatic aldehyde consisting of a 2,5-dimethylpyrrole core N-substituted with a 4-methylpyridin-2-yl group and bearing a carbaldehyde functionality at the 3-position of the pyrrole ring . The compound has a molecular formula C13H14N2O, a molecular weight of 214.263 g/mol, and is commonly supplied as a yellow to brown solid with a purity of 95% [1]. Its structure uniquely combines two distinct heterocyclic systems—pyrrole and pyridine—each carrying methyl substituents in specific positions, which distinguishes it from simpler phenyl or unsubstituted pyridyl analogs .

Regioselective aldehyde reactivity – 2,5‑dimethyl blocking groups eliminate competing pyrrole α‑site reactions
Dual heterocyclic nitrogen architecture – pyridine‑type (basic) and pyrrole‑type nitrogens enable coordination and molecular recognition
Reported monomer for free‑radical polymerisation – applicable as PVC/acrylate additive in polymer research

Why Generic Substitution Fails for This Compound


Generic substitution within the pyrrole-3-carbaldehyde class is inadvisable because even subtle changes to the N‑aryl/heteroaryl group or the methyl substitution pattern on the pyrrole ring can fundamentally alter key properties such as polymerisation reactivity, solubility, and molecular recognition . Specifically, the 4-methylpyridin-2-yl substituent on the target compound provides a basic nitrogen site that is absent in phenyl-based analogs (e.g., 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde, CAS 83-18-1), which can drastically change both coordination behaviour and biological target engagement [1]. Moreover, the 2,5-dimethyl pattern on the pyrrole ring blocks electrophilic substitution at the α-positions, ensuring that the aldehyde at the 3-position remains the sole reactive handle; this regiochemical control is lost in des‑methyl analogs, leading to unwanted side reactions . These structural nuances mean that procurement specifications must be compound‑specific, as in‑class substitutes cannot be assumed to perform equivalently in downstream chemical or biological assays.

Phenyl‑substituted analogs (e.g. CAS 83‑18‑1) lack the basic pyridine nitrogen, which may shift coordination behaviour and biological target engagement.
Des‑methyl pyrrole analogs reintroduce reactive α‑positions; aldehyde‑selective transformations may produce regioisomeric mixtures and reduce yield predictability.
No direct comparative bioactivity or performance data exist – class‑level structural inferences may not guarantee equivalent assay outcomes.

Quantitative Differentiation from Closest Analogs


Monomer Functionality for Free-Radical Polymerisation

2,5-Dimethyl-1-(4-methylpyridin-2-yl)-1H-pyrrole-3-carbaldehyde (DMPPCA) is explicitly described as a monomer that polymerises readily in the presence of an initiator, and it is used as an additive in polyvinylchloride (PVC) and acrylate polymer production . In contrast, the closest phenyl-substituted analog, 2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde (CAS 83-18-1), is not reported to undergo polymerisation under comparable conditions and is primarily employed as a synthetic intermediate for small-molecule medicinal chemistry [1]. No equivalent polymerisation data exist for 1-(pyridin-2-yl)-1H-pyrrole-3-carbaldehyde analogs that lack the 2,5-dimethyl blocking groups, indicating that the specific substitution pattern of DMPPCA is critical for its polymerisation behaviour.

Monomer Polymerisation
Class‑level inference
Target: Readily polymerises; used as PVC/acrylate additive
Phenyl analog: No polymerisation reported; small‑molecule intermediate only
Qualitative difference — documented monomer vs. non‑monomer
Supports monomer selection in polymer research; inert analog would fail in polymerisation workflows.
Data from vendor technical descriptions; confirm initiator compatibility in‑house.
Polymer Chemistry Monomer Synthesis PVC Additives

Hydrogen-Bond Acceptor Count and Polar Surface Area

The target compound contains three hydrogen-bond acceptors (HBA)—the pyridine nitrogen, the pyrrole nitrogen, and the aldehyde oxygen—totalling three acceptors [1]. The unsubstituted phenyl analog (2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde, CAS 83-18-1) possesses only two HBA (pyrrole nitrogen and aldehyde oxygen), as the phenyl ring cannot act as a hydrogen-bond acceptor [2]. This additional HBA capacity modifies the compound's predicted solubility and target-binding potential. The computed topological polar surface area (tPSA) of the target is 34.89 Ų [1], while the phenyl analog has a tPSA of approximately 22.0 Ų , consistent with the net addition of the pyridyl nitrogen. These differences are class-level inferences from standard 2D molecular descriptors.

HBA & tPSA
Class‑level inference
Target: HBA = 3, tPSA = 34.89 Ų
Phenyl analog: HBA = 2, tPSA ≈ 22.0 Ų
ΔHBA = +1, ΔtPSA ≈ +12.9 Ų
Influences solubility and target‑binding predictions; consistent H‑bond capacity supports SAR comparability.
Computed 2D descriptors; experimental confirmation of ADME impact not yet reported.
Medicinal Chemistry ADME Prediction Structure-Property Relationships

Lipophilicity Tuning for CNS Drug Design

The experimentally derived or computed LogP for 2,5-dimethyl-1-(4-methylpyridin-2-yl)-1H-pyrrole-3-carbaldehyde is 2.61 [1], placing it within the CNS drug-like space (LogP 2–4). The direct phenyl analog (CAS 83-18-1) has a reported LogP of approximately 3.2 [2], while the completely unsubstituted 1-(pyridin-2-yl)-1H-pyrrole-3-carbaldehyde has a LogP below 2.0 . These differences arise from the combined effects of the pyridyl nitrogen (which lowers LogP relative to phenyl) and the three methyl groups (which raise LogP relative to unsubstituted analogs). The target compound thus occupies a distinct intermediate lipophilicity range not captured by any single close analog.

Lipophilicity (LogP)
Class‑level inference
Target: LogP = 2.61
Phenyl analog: LogP ≈ 3.2; des‑methyl pyridyl analog: LogP < 2.0
Target occupies intermediate CNS‑like range, ~0.6 units lower/higher than analogs
Maintains CNS drug‑like lipophilicity window; analog shifts may confound blood‑brain barrier interpretation.
Computed LogP; measured values may differ.
Drug Discovery CNS Penetration Lipophilicity Optimisation

Regioselective Aldehyde Reactivity via Blocked α-Positions

The 2,5-dimethyl substitution on the pyrrole ring completely blocks the α-positions, leaving the 3-carbaldehyde as the sole reactive site for nucleophilic additions, condensations, or cross-coupling reactions . In contrast, 1-(4-methylpyridin-2-yl)-1H-pyrrole-3-carbaldehyde (lacking methyl groups on pyrrole) retains two reactive α‑positions (positions 2 and 5), which can lead to competitive side reactions and product mixtures [1]. This structural feature is not based on a head-to-head experimental study but is a well-established class-level inference: electron-rich pyrrole α-positions are inherently susceptible to electrophilic attack unless blocked by substituents.

Regioselective Aldehyde
Class‑level inference
Target: 0 free α‑positions (both blocked by methyl)
Des‑methyl analog: 2 free α‑positions
Net difference: 2 reactive sites eliminated
Enables aldehyde‑selective chemistry with minimal side reactions; simplifies purification and yield prediction.
Well‑established pyrrole reactivity principle; no comparative synthetic study located.
Synthetic Chemistry Regioselectivity Protecting Group Strategy

Dual Heterocyclic Nitrogen Sites for Coordination

The target compound presents two distinct nitrogen environments: the pyridine-type nitrogen on the 4-methylpyridin-2-yl group (basic, sp² lone pair available for metal coordination or protonation) and the pyrrole-type nitrogen (non-basic, but still capable of participating in coordination under deprotonated conditions) . The phenyl analog (CAS 83-18-1) contains only the pyrrole nitrogen and lacks any basic heterocyclic nitrogen, reducing its utility as a bidentate ligand precursor [1]. This difference is inferred from the chemical structures rather than measured via comparative complexation constants, so it remains a class-level inference.

Coordination Sites
Class‑level inference
Target: 2 coordination sites (pyridine N + pyrrole N)
Phenyl analog: 1 site (pyrrole N only)
+1 potential coordination site
Expands ligand design options; dual‑site architecture may support chelating or hemilabile metal complexes.
Structural inference; comparative complexation constants not reported.
Coordination Chemistry Catalysis Supramolecular Chemistry

Limitation: Absence of Comparative Bioactivity Data

At the time of this analysis, no peer-reviewed publication or patent was identified that provides a direct, quantitative, head-to-head comparison of 2,5-dimethyl-1-(4-methylpyridin-2-yl)-1H-pyrrole-3-carbaldehyde against a named structural analog in any biological assay, catalytic system, or materials performance test. All differentiation evidence presented above is categorised as class-level inference or supporting evidence, derived from structural comparison, computed molecular descriptors, and vendor-reported application notes. Procurement decisions based on these dimensions should be made with the understanding that experimental validation of these inferred advantages is not yet documented in the public domain.

Bioactivity Data Gap
Data to verify
No direct comparative bioactivity or performance data identified in the public domain (literature/patent search May 2026).
Procurement selections relying on inferred differentiation carry higher uncertainty; in‑house head‑to‑head testing advised.
All other evidence above is class‑level or vendor‑reported.
Transparency Data Gap Procurement Risk

Best Application Scenarios Based on Differentiated Properties


Polymer Additive for PVC and Acrylate Formulations

DMPPCA is specifically recommended for polymer scientists developing PVC or acrylate-based materials where a soluble, readily polymerisable additive is needed. Its reported ability to polymerise in the presence of an initiator and its solubility in organic solvents such as ethanol and dichloromethane make it suitable for solution-phase polymerisation protocols. Purchasers seeking a monomer for copolymerisation studies should verify the absence of competing α-reactivity (afforded by the 2,5-dimethyl blocking groups) [1], which reduces the likelihood of crosslinking or unwanted branching during polymerisation.

CNS Medicinal Chemistry and SAR Campaigns

The compound's LogP of 2.61 and three HBA sites position it within CNS drug-like space, making it a candidate building block for fragment-based or structure-activity relationship (SAR) studies targeting CNS enzymes or receptors [1]. Its pyridine nitrogen offers a basic site for salt formation or hydrogen bonding, which can be exploited to enhance solubility or target engagement. Procurement teams should select this specific analog—rather than the phenyl or des-methyl versions—when the SAR hypothesis explicitly requires both the pyridyl nitrogen and the precise lipophilicity afforded by the three methyl groups [2].

Coordination Chemistry and Ligand Design

For inorganic chemists designing bidentate or hemilabile ligands, the presence of both a pyridine-type nitrogen and a pyrrole nitrogen in the same small molecule offers synthetic versatility . The aldehyde handle can be further functionalised to introduce additional donor arms (e.g., via Schiff base formation), while the 4-methylpyridin-2-yl group provides a site for metal coordination independent of the pyrrole ring. This dual-site architecture is not achievable with phenyl-substituted analogs, which lack the heterocyclic nitrogen [1].

Aldehyde-Selective Conjugation and Fluorescent Probes

Investigators developing fluorescent probes via styryl dye chemistry (e.g., condensation of aldehydes with methylpyridinium salts) can employ this compound as a pre-functionalised building block that already contains the 4-methylpyridin-2-yl group required for styryl dye formation . The blocked pyrrole α-positions ensure that Knoevenagel or similar condensations occur exclusively at the 3-carbaldehyde site, minimising the formation of regioisomeric byproducts [1]. The reported fluorescence potential of the compound [2] further supports its use in exploratory fluorescent library synthesis.

Application
Selection Property
Validation Focus
Polymer Additive Research
Monomer Polymerisability
Verify absence of competing α‑reactivity and initiator compatibility
CNS Drug Discovery SAR
LogP & HBA Profile
Confirm blood‑brain barrier permeability predictions and target engagement consistency
Coordination Chemistry Ligand Design
Dual Nitrogen Sites
Evaluate metal complexation behaviour and chelate formation
Fluorescent Probe Synthesis
Regioselective Aldehyde Conjugation
Minimise regioisomeric byproducts in styryl dye condensations
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